



## **FS222: A Bispecific Antibody in Oncology**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | SF-22    |           |
| Cat. No.:            | B1663071 | Get Quote |

FS222 is a clinical-stage, tetravalent, bispecific antibody that targets both the programmed death-ligand 1 (PD-L1) and the CD137 (4-1BB) receptors.[1] Developed by F-star Therapeutics, FS222 is designed as an immunotherapy for patients with advanced cancers.[1]

Mechanism of Action: FS222 aims to overcome resistance to cancer therapies by concurrently blocking the PD-L1 pathway and providing a targeted, potent agonistic signal to CD137.[1] This dual action is intended to enhance lymphocyte activation and anti-tumor immune responses.[1] Preclinical studies have suggested that the combined PD-L1 blockade and conditional CD137 agonism of FS222 leads to synergistic anti-tumor activity.[1]

Clinical Safety and Efficacy: A Phase 1, first-in-human clinical trial (NCT04740424) has been initiated in Spain to evaluate the safety and potential efficacy of FS222 in patients with advanced solid tumors.[1][2] Initial data from this trial, presented at the 2024 American Society of Clinical Oncology (ASCO) Annual Meeting, indicated a manageable safety profile.[3]

In a cohort of 177 patients with various advanced solid tumors, FS222 demonstrated encouraging anti-tumor activity.[2] Responses were observed in patients with cutaneous melanoma, ovarian cancer, non-small cell lung cancer (NSCLC), mucosal melanoma, triplenegative breast cancer (TNBC), mesothelioma, and microsatellite stable (MSS) colorectal cancer.[2] The overall disease control rate (including complete responses, partial responses, and stable disease) was 45.0% for all patients in the study.[2] Notably, in 19 patients with metastatic/advanced cutaneous melanoma who had been previously treated with a PD-1 antibody, the overall response rate was 47.4%.[2]



Preclinical Toxicology: Preclinical toxicology studies in animal models indicated that FS222 was well tolerated.[1]

# Interleukin-22 (IL-22): A Cytokine with Therapeutic Potential

Interleukin-22 (IL-22) is a cytokine that plays a crucial role in tissue protection and regeneration, particularly in epithelial tissues.[4] It is involved in modulating inflammatory responses and has been investigated as a potential therapeutic agent for various diseases.

Signaling Pathway: IL-22 exerts its effects by binding to a heterodimeric receptor complex composed of the IL-22R1 and IL-10R2 subunits. This binding activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway, primarily leading to the phosphorylation and activation of STAT3.[5] Activated STAT3 then translocates to the nucleus to regulate the expression of genes involved in cell survival, proliferation, and antimicrobial defense. In some contexts, IL-22 signaling can also activate the ERK and PI3K/AKT pathways. [5]





Click to download full resolution via product page

UTTR1147A: An IL-22-Fc Fusion Protein: To enhance the therapeutic potential of IL-22, a recombinant fusion protein, UTTR1147A, was developed. This molecule links human IL-22 to the Fc portion of human IgG4.[4] Preclinical studies on UTTR1147A and its murine equivalent (mulL-22Fc) have been conducted to characterize its pharmacological activity.[4]



- In Vitro Activity: UTTR1147A was shown to induce STAT3 activation in a concentrationdependent manner in primary human hepatocytes and human colon cell lines.[4]
- In Vivo Efficacy: In a mouse model of colitis, treatment with muIL-22Fc resulted in statistically significant reductions in histologic colitis scores at doses of 1.25 µg and higher.[4]
  Administration of both muIL-22Fc and UTTR1147A led to a dose-dependent induction of pharmacodynamic biomarkers such as REG3β and serum amyloid A (SAA) in rodents, and REG3A, SAA, and lipopolysaccharide-binding protein (LBP) in cynomolgus monkeys.[4]
- Pharmacokinetics: The pharmacokinetic profiles of UTTR1147A were assessed in healthy mice, rats, and cynomolgus monkeys.[4]

## Sodium Formate (SF) and HT22 Cells

In a different context, "SF" has been used as an abbreviation for sodium formate. Research has investigated the effects of sodium formate on mitochondrial reactive oxygen species (ROS) levels in HT22 cells, a neuronal cell line.[6] This research is relevant to understanding the cellular toxicity mechanisms of formate, a metabolite that can contribute to neuronal dysfunction.[6]

#### **Experimental Findings:**

- Treatment of HT22 cells with sodium formate at concentrations of 12.5, 25, 50, and 75 mM for 48 hours led to changes in mitochondrial ROS levels.
- Time-dependent effects on mitochondrial ROS were also observed with 25 mM sodium formate treatment over 24, 48, 72, 96, and 120 hours.[6]
- Concentration- and time-dependent effects on mitochondrial ROS levels were further characterized using confocal microscopy.[6]

#### Conclusion

The term "SF-22" is not a standard identifier for a single therapeutic agent. The available scientific data points to several distinct entities, including the bispecific antibody FS222, the cytokine IL-22 and its related fusion proteins, and the chemical compound sodium formate. To provide a more detailed and accurate safety and toxicity profile, a more specific and



unambiguous identifier for the compound of interest is required. Researchers and drug development professionals should exercise caution and ensure precise nomenclature when referring to specific molecules to avoid confusion and facilitate accurate data retrieval and interpretation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. F-star Therapeutics Announces Clearance of Clinical Trial Application for FS222 [prnewswire.com]
- 2. FS222 / Sino Biopharm [delta.larvol.com]
- 3. oncologynews.com.au [oncologynews.com.au]
- 4. Pre-clinical and translational pharmacology of a human interleukin-22 IgG fusion protein for potential treatment of infectious or inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. platform.opentargets.org [platform.opentargets.org]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [FS222: A Bispecific Antibody in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663071#sf-22-safety-and-toxicity-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com